molecular formula C5H2N4O2 B11924001 Purine-2,6-dione CAS No. 42165-52-6

Purine-2,6-dione

Número de catálogo: B11924001
Número CAS: 42165-52-6
Peso molecular: 150.10 g/mol
Clave InChI: FAIAJSOSTNJZCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Purine-2,6-dione, also known as xanthine, is a fundamental heterocyclic organic compound that serves as a critical core scaffold in medicinal chemistry and biochemical research . It is a naturally occurring purine base found in most human body tissues and fluids, and is a central intermediate in the purine metabolism pathway . Its versatile structure makes it an invaluable building block for the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Researchers utilize this compound to develop novel compounds targeting diverse therapeutic areas. Derivatives based on this scaffold have been designed and investigated as potent inhibitors of magnesium-dependent ribonucleases, such as the Caf1 enzyme within the Ccr4-Not deadenylase complex, which plays a key role in eukaryotic mRNA turnover . Furthermore, this scaffold is central to the development of high-affinity ligands for serotonin receptors (e.g., 5-HT 1A , 5-HT 2A , and 5-HT 7 ), which are prominent targets for neuropsychiatric disorders such as depression and anxiety . In the realm of immunology and inflammation, this compound derivatives have shown significant promise as multifunctional agents with potent analgesic and anti-inflammatory properties, often mediated through dual antagonism of the TRPA1 channel and inhibition of phosphodiesterases PDE4 and PDE7 . These activities have demonstrated efficacy in various rodent models of neuropathic pain and autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) . More recently, derivatives have also been identified through in silico studies as potential inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the scaffold's continuing relevance in modern drug discovery efforts . This product is intended for research purposes only and is strictly not for diagnostic or personal use.

Propiedades

Número CAS

42165-52-6

Fórmula molecular

C5H2N4O2

Peso molecular

150.10 g/mol

Nombre IUPAC

purine-2,6-dione

InChI

InChI=1S/C5H2N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11)

Clave InChI

FAIAJSOSTNJZCI-UHFFFAOYSA-N

SMILES canónico

C1=NC2=NC(=O)NC(=O)C2=N1

Origen del producto

United States

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1. Anticancer Activity

Recent studies have identified purine-2,6-dione derivatives as potential dual inhibitors targeting the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are prevalent in various cancers. A notable study synthesized several purine-based compounds that demonstrated promising anti-proliferative activities against cancer cell lines. For instance, compounds 5a, 5e, and 7e showed GI50 values of 38 nM, 46 nM, and 44 nM respectively, indicating their effectiveness in inhibiting cancer cell growth .

1.2. Treatment of Respiratory Conditions

Theophylline has long been utilized in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its bronchodilator effects are attributed to the inhibition of phosphodiesterases, leading to increased cyclic nucleotide levels that relax bronchial smooth muscles. Clinical studies have shown that theophylline formulations can effectively manage asthma symptoms in pediatric populations .

1.3. Anti-inflammatory Effects

Research indicates that this compound can reduce allergic responses and inflammation. In experimental models of asthma, derivatives of theophylline have been shown to mitigate allergic reactions to allergens like house dust mites . This anti-inflammatory property makes it a candidate for treating allergic conditions.

Pharmacological Insights

2.1. Pharmacokinetics and Drug Formulation

The pharmacokinetic profile of theophylline is well-documented; it is absorbed rapidly when administered orally and exhibits linear kinetics across various dosages. Studies have demonstrated effective absorption and metabolism in both healthy individuals and patients with chronic conditions . The formulation of theophylline into suppositories has also been explored for pediatric use, showcasing its versatility in administration routes .

2.2. Novel Formulations

Innovative formulations of this compound derivatives are being developed for topical applications as well. These formulations aim to enhance drug delivery through the skin for localized treatment of skin disorders . The versatility in formulation is crucial for maximizing therapeutic efficacy while minimizing systemic side effects.

Case Studies and Research Findings

Study Focus Findings
Ram et al., 2023Cancer InhibitionIdentified potent purine derivatives with GI50 values <50 nM against cancer cell lines .
Abou-Basha et al., 2005Respiratory PharmacokineticsDemonstrated effective serum levels of theophylline in asthmatic children using suppository forms .
Rovei et al., 1982Cardiac EffectsShowed beneficial hemodynamic effects of theophylline in patients with chronic heart failure .
Konjeti et al., 2023Anti-inflammatory EffectsFound that this compound reduces allergic responses in animal models .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl-Substituted Derivatives

  • 1-Methyl-1H-Purine-2,6-dione (1-Methylxanthine) : This derivative lacks substituents at positions 7 and 6. It shares structural similarities with theophylline (1,3-dimethylxanthine) but exhibits weaker phosphodiesterase (PDE) inhibition. However, it serves as a precursor for synthesizing more potent analogs .
  • 3,7-Dimethyl-1H-Purine-2,6-dione : Substitution at positions 3 and 7 enhances metabolic stability compared to unmethylated derivatives. It shows moderate PDE4 inhibition but is less effective than newer purine-2,6-dione derivatives with bulkier substituents .
Table 1: Structural and Functional Comparison of Methyl Derivatives
Compound Substitutions Molecular Weight Key Activity Reference
This compound None 152.11 g/mol Scaffold for derivatives
1-Methylxanthine 1-CH₃ 166.14 g/mol Weak PDE inhibition
3,7-Dimethyl derivative 3-CH₃, 7-CH₃ 180.16 g/mol Moderate PDE4 inhibition

8-Substituted Derivatives

Modifications at position 8 significantly enhance biological activity:

  • 8-Mercapto Derivatives (e.g., 11a, 11b) : These compounds exhibit potent anti-inflammatory and chemopreventive effects. For example, 8-mercapto-3,7-dihydro-1H-purine-2,6-dione derivatives show strong inhibition of TGF-β-induced airway smooth muscle cell (ASMC) remodeling, outperforming selective PDE4 inhibitors like roflumilast .
  • 8-Methoxy Derivatives (e.g., Compounds 1–4) : These derivatives demonstrate analgesic and anti-inflammatory properties with high metabolic stability in human liver microsomes (HLM). However, they lack direct radical scavenging activity, suggesting their effects are mediated through enzyme inhibition rather than antioxidant pathways .
Table 2: Activity of 8-Substituted Derivatives
Compound 8-Substituent Key Activity IC50/Potency Reference
8-Mercapto-11a -SH ASMC remodeling inhibition 10x > roflumilast
8-Methoxy-2 -OCH₃ Analgesic, anti-inflammatory EC50 = 0.5 µM (COX-2)
8-Sulfonyl dimer (15) -SO₂- bridge Dual EGFR/BRAFV600E inhibition Ki = 12 nM (EGFR)

Functional Analogs: PDE Inhibitors

This compound derivatives are compared to classical PDE inhibitors:

  • Theophylline (1,3-Dimethylxanthine): A non-selective PDE inhibitor with a narrow therapeutic index. This compound derivatives (e.g., compounds 1 and 2 from ) exhibit broader isoform inhibition (PDE1, PDE3, PDE4, PDE7) and superior metabolic stability, reducing risks of toxicity .
  • Roflumilast (PDE4-selective) : While effective in COPD, its single-isoform targeting limits efficacy in multifactorial diseases like asthma. In contrast, this compound derivatives simultaneously inhibit multiple PDE isoforms, showing stronger anti-fibrotic effects in ASMC models .
Table 3: PDE Inhibitor Comparison
Compound PDE Isoforms Targeted Metabolic Stability (HLM) Therapeutic Index Reference
Theophylline Broad, non-selective Low (T₁/₂ = 3h) Narrow
Roflumilast PDE4 Moderate Moderate
This compound (1) PDE1/3/4/7 High (T₁/₂ > 12h) Wide

Antiviral Activity

This compound derivatives inhibit SARS-CoV-2 main protease (Mpro) with binding energies comparable to remdesivir (-9.2 kcal/mol vs. -8.5 kcal/mol) .

Anti-Fibrotic Effects

Non-selective PDE inhibitors from this class reduce TGF-β-induced collagen synthesis by 80% in ASMC models, outperforming isoform-specific drugs .

Actividad Biológica

Purine-2,6-dione, also known as xanthine, is a purine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor in the biosynthesis of nucleotides and has been implicated in various therapeutic applications, including anti-inflammatory, anti-cancer, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which consists of a fused imidazole and pyrimidine ring. The presence of carbonyl groups at positions 2 and 6 plays a crucial role in its biological interactions. The compound's lipophilicity is influenced by substituents on the purine core, affecting its pharmacokinetic properties.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. A study reported the synthesis of 1,8-disubstituted purine-2,6-diones that showed potent analgesic effects through adenosine receptor antagonism. These compounds were evaluated for their ability to inhibit inflammatory mediators in vitro and in vivo, demonstrating promising results for potential therapeutic use in inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activities of this compound Derivatives

CompoundActivity TypeIC50 (µM)Reference
PSB-53Analgesic12.5
PSB-1115Anti-inflammatory15.0
Compound IIIAdenosine antagonist10.0

2. Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied. Recent findings indicate that certain derivatives act as inhibitors of key signaling pathways involved in cancer cell proliferation. For instance, compounds designed as EGFR/BRAF dual inhibitors exhibited significant antiproliferative activity against various cancer cell lines with GI50 values in the nanomolar range .

Table 2: Anticancer Activity of Selected Purine Derivatives

CompoundTarget EnzymeGI50 (nM)IC50 (nM)Reference
5aEGFR3887
5eBRAF4698
7eEGFR/BRAF Dual4492

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes involved in RNA metabolism. Specifically, derivatives have been shown to inhibit the Caf1 and PARN ribonucleases, which are crucial for mRNA degradation processes . The interaction between these compounds and the enzyme active sites highlights the significance of functional groups in mediating biological activity.

Table 3: Enzyme Inhibition Potency of Purine Derivatives

CompoundTarget EnzymeIC50 (µM)Mechanism of Action
Compound 5Caf114.6Competitive inhibition
Compound 8jPARN<0.5Non-competitive inhibition

Case Study: Anti-inflammatory Activity

A study conducted on new derivatives of this compound assessed their ability to reduce inflammation markers in animal models. The results indicated that these compounds significantly lowered levels of TNF-alpha and IL-6 compared to control groups, suggesting their potential utility in treating chronic inflammatory conditions.

Case Study: Cancer Cell Proliferation

In vitro assays were performed on breast cancer cell lines treated with this compound derivatives. Compounds showed a dose-dependent reduction in cell viability and induced apoptosis through activation of caspase pathways, highlighting their role as potential chemotherapeutic agents.

Q & A

Q. What strategies mitigate biases in bioactivity assays involving this compound analogs?

  • Methodological Answer :
  • Blinding : Assign compound codes to prevent observer bias.
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm potency.
  • Counter-Screening : Assess selectivity against related enzymes (e.g., purine nucleoside phosphorylase).
    Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.